molecular formula C13H12N2O4S2 B12733374 Methyl 4-(((phenylmethylene)hydrazino)sulfonyl)-3-thiophenecarboxylate CAS No. 145865-83-4

Methyl 4-(((phenylmethylene)hydrazino)sulfonyl)-3-thiophenecarboxylate

Cat. No.: B12733374
CAS No.: 145865-83-4
M. Wt: 324.4 g/mol
InChI Key: VZYNOIQAMOUSCN-VGOFMYFVSA-N
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Description

Methyl 4-(((phenylmethylene)hydrazino)sulfonyl)-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((phenylmethylene)hydrazino)sulfonyl)-3-thiophenecarboxylate typically involves a multi-step process. One common method includes the reaction of thiophene-3-carboxylic acid with methyl chloroformate to form methyl thiophene-3-carboxylate. This intermediate is then reacted with phenylmethylenehydrazine in the presence of a sulfonylating agent to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((phenylmethylene)hydrazino)sulfonyl)-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the hydrazino and sulfonyl groups.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Methyl 4-(((phenylmethylene)hydrazino)sulfonyl)-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, particularly in the treatment of certain cancers and bacterial infections.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(((phenylmethylene)hydrazino)sulfonyl)-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, in cancer cells, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell death. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((phenylmethylene)hydrazino)-3-thiophenecarboxylate: Lacks the sulfonyl group but has similar biological activities.

    Phenylmethylenehydrazine derivatives: Share the hydrazino group and exhibit comparable chemical reactivity.

Uniqueness

Methyl 4-(((phenylmethylene)hydrazino)sulfonyl)-3-thiophenecarboxylate is unique due to the presence of both the sulfonyl and thiophene groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry.

Properties

CAS No.

145865-83-4

Molecular Formula

C13H12N2O4S2

Molecular Weight

324.4 g/mol

IUPAC Name

methyl 4-[[(E)-benzylideneamino]sulfamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C13H12N2O4S2/c1-19-13(16)11-8-20-9-12(11)21(17,18)15-14-7-10-5-3-2-4-6-10/h2-9,15H,1H3/b14-7+

InChI Key

VZYNOIQAMOUSCN-VGOFMYFVSA-N

Isomeric SMILES

COC(=O)C1=CSC=C1S(=O)(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

COC(=O)C1=CSC=C1S(=O)(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

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